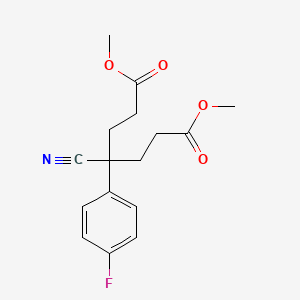








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[C:11]([O:15][CH3:16])(=[O:14])[CH:12]=[CH2:13]>C(O)(C)(C)C>[CH3:16][O:15][C:11](=[O:14])[CH2:12][CH2:13][C:8]([C:9]#[N:10])([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH2:13][CH2:12][C:11]([O:15][CH3:16])=[O:14]
|


|
Name
|
known compound
|
|
Quantity
|
0.185 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A mixture of 25 g
|
|
Type
|
CUSTOM
|
|
Details
|
The heat is removed
|
|
Type
|
ADDITION
|
|
Details
|
of t-butyl alcohol quickly added
|
|
Type
|
TEMPERATURE
|
|
Details
|
After about 4 hours of heating
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux the mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
WASH
|
|
Details
|
The organic layer is washed successively with 2.5 N hydrochloric acid, water and brine
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled under vacuum, first at 40 mm
|
|
Type
|
CUSTOM
|
|
Details
|
of mercury to remove methyl acrylate
|
|
Type
|
CUSTOM
|
|
Details
|
to give 41 g
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCC(CCC(=O)OC)(C1=CC=C(C=C1)F)C#N)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |